3,4-dihydro-1,4-benzoxazepin-5(2H)-one
Overview
Description
3,4-dihydro-1,4-benzoxazepin-5(2H)-one is a heterocyclic compound that features a seven-membered ring containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-1,4-benzoxazepin-5(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with an appropriate carbonyl compound under acidic or basic conditions to form the desired heterocycle.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory synthesis techniques, often using continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4-dihydro-1,4-benzoxazepin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction can yield different hydrogenated forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the ring.
Scientific Research Applications
3,4-dihydro-1,4-benzoxazepin-5(2H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-dihydro-1,4-benzoxazepin-5(2H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary based on the biological context and the specific derivatives of the compound.
Comparison with Similar Compounds
Similar Compounds
1,4-benzoxazepine: A related compound with a similar ring structure but lacking the dihydro and oxo functionalities.
1,4-benzodiazepine: Another similar compound, widely known for its use in pharmaceuticals as anxiolytics and sedatives.
Uniqueness
3,4-dihydro-1,4-benzoxazepin-5(2H)-one is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazepin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9-7-3-1-2-4-8(7)12-6-5-10-9/h1-4H,5-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKQHXRVPDLTDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60321187 | |
Record name | 3,4-dihydro-1,4-benzoxazepin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60321187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
703-51-5 | |
Record name | 703-51-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371485 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-dihydro-1,4-benzoxazepin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60321187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives interesting for anti-cancer research?
A1: Research has shown that derivatives of this compound can act as potent and selective inhibitors of specific protein kinases. One example is TNIK (Traf2- and Nck-interacting protein kinase), a downstream signal protein in the Wnt/β-catenin pathway often dysregulated in colorectal cancer (CRC) []. By inhibiting TNIK, these compounds demonstrate anti-cancer effects by suppressing CRC cell proliferation and migration in vitro and in vivo []. Another example is the inhibition of WDR5, a key protein involved in the regulation of gene expression and a potential target for various cancers [].
Q2: How does the structure of 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one influence its activity against targets like TNIK?
A2: Structure-activity relationship (SAR) studies are crucial in understanding how different substituents on the core structure affect its interaction with target proteins. For example, research on TNIK inhibitors revealed that modifications at specific positions of the 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one scaffold significantly influence its potency and selectivity against TNIK []. This highlights the importance of SAR analysis in optimizing the compound's structure for enhanced target engagement and therapeutic potential.
Q3: Beyond cancer, are there other therapeutic areas where 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives show promise?
A3: Yes, research suggests potential in treating glaucoma. Studies have explored 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives as potential inhibitors of ROCK (Rho-associated protein kinase), a target for glaucoma treatment []. This indicates the scaffold's versatility in targeting different disease pathways.
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